molecular formula C17H13F2N3OS2 B2603185 N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-89-5

N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2603185
CAS RN: 864917-89-5
M. Wt: 377.43
InChI Key: OVRVAYXNCURQOV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DT-010, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. DT-010 is a member of the thiadiazole family, which has been extensively studied for its diverse pharmacological activities.

Scientific Research Applications

Structural and Molecular Interactions

The study of compounds structurally related to N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide reveals insights into their molecular interactions. Specifically, research on isostructural compounds with similar frameworks demonstrated their 'V' shaped molecular structure and highlighted the significance of various intermolecular interactions, including hydrogen bonds and π interactions, in generating three-dimensional arrays. These interactions are crucial for understanding the compound's potential applications in drug design and development (Boechat et al., 2011).

Anticancer Activity

A series of compounds including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides have been synthesized and evaluated for their anticancer activities. These compounds were assessed for cytotoxic activities against various cancer cell lines, with certain derivatives showing significant potential as anticancer agents. The structural and spectral features, alongside molecular modeling and screening for anticancer properties, provide valuable insights into their mechanism of action and potential therapeutic applications (Abu-Melha, 2021).

Synthesis and Biological Evaluation

Another study focused on the synthesis of novel 1,3,4-thiadiazole derivatives and their evaluation as possible anticancer agents. This research aimed at developing new compounds with improved anticancer activities, providing a foundation for further investigations into their therapeutic potential. The promising cytotoxic activity against specific cancer cell lines underscores the importance of such compounds in the search for new anticancer drugs (Çevik et al., 2020).

Versatility in Drug Development

The versatility of N-Acyl-3,3-difluoro-2-oxoindoles, related to the core structure of interest, in drug development is highlighted by their potential to form a variety of products through reactions with different nucleophiles. This adaptability is crucial for synthesizing a range of pharmacologically active compounds, indicating the broad applicability of such frameworks in medicinal chemistry (Boechat et al., 2008).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS2/c1-10-3-2-4-11(7-10)16-21-17(25-22-16)24-9-15(23)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRVAYXNCURQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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